1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-2-((6-(furan-2-yl)pyridazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C16H11FN2O2S and its molecular weight is 314.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis and Material Science
Research indicates the synthesis and characterization of novel soluble pyridazinone- or pyridazine-containing poly(arylene ether)s through polycondensation reactions. These high-molecular-weight polymers demonstrated significant thermal stability and could be cast into flexible films, highlighting their potential application in the development of new materials with advanced thermal properties (Xu, Meng, Wang, & Hay, 2006).
Anticancer Activity
A study synthesized a series of 3(2h)-one pyridazinone derivatives with potential antioxidant activity. These compounds were assessed for in-vitro antioxidant activity and demonstrated potent antioxidant properties at specific concentrations, suggesting their possible use in cancer prevention or therapy (Mehvish & Kumar, 2022). Another study focused on synthesizing new 3(2H)-pyridazinone derivatives expected to show cytotoxic activity against liver and colon cancer cell lines. The results showed significant cytotoxic effects, especially from certain compounds, indicating their potential as therapeutic agents in cancer treatment (Özdemir et al., 2019).
Quantum Chemical Characterization
Research on hydrogen bonding sites in pyrimidine compounds, including derivatives similar to the target compound, utilized quantum chemistry methods to identify major hydrogen bonding sites. This study's insights could aid in designing molecules with specific interaction capabilities, useful in drug development and material science (Traoré et al., 2017).
Biological Activities and Computational Studies
A study involving the synthesis, spectroscopic properties, quantum chemical calculations, and biological activities of a closely related compound highlighted its antibacterial and antioxidant activities. Such comprehensive characterizations are crucial for understanding the multifaceted applications of these molecules in biological contexts (Sarac, 2020).
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c17-12-5-3-11(4-6-12)14(20)10-22-16-8-7-13(18-19-16)15-2-1-9-21-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXACXDEVCGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.